molecular formula C9H11BrO2 B8716532 3-(4-Bromophenyl)-1,2-propanediol CAS No. 61396-72-3

3-(4-Bromophenyl)-1,2-propanediol

Cat. No.: B8716532
CAS No.: 61396-72-3
M. Wt: 231.09 g/mol
InChI Key: DRTMEBRUKSUOCK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2-propanediol is a diol derivative featuring a brominated aromatic ring attached to a propane-1,2-diol backbone. The bromophenyl group confers distinct electronic and steric characteristics, influencing solubility, reactivity, and biological interactions. Compounds like (2S,3R)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)-1,2-propanediol () highlight the impact of additional substituents (e.g., ethoxyphenoxy groups) on stereochemistry and molecular complexity .

Properties

CAS No.

61396-72-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

3-(4-bromophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2

InChI Key

DRTMEBRUKSUOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of 3-(4-Bromophenyl)-1,2-propanediol include halogenated, alkoxy-substituted, and plant-derived diols. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected 1,2-Propanediol Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties
This compound 4-Bromophenyl C9H11BrO2 243.09 (calc*) Research intermediate (inferred)
Chlorphenesin 4-Chlorophenoxy C9H11ClO3 202.63 Antifungal agent, preservative
Guaifenesin 2-Methoxyphenoxy C10H14O4 198.22 Expectorant (pharmaceutical)
3-(4-Methoxyphenoxy)-1,2-propanediol 4-Methoxyphenoxy C10H14O4 198.22 Monomer for polymer synthesis
1-(4-Methoxyphenyl)-1,2-propanediol 4-Methoxyphenyl C10H14O3 182.22 Plant-derived metabolite
(2R)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol 3,4-Methylenedioxyphenyl C10H12O4 196.20 Bioactive molecule in spices

*Calculated based on analogous compounds.

Key Observations:
  • Halogen Effects : Replacing bromine in this compound with chlorine (as in Chlorphenesin) reduces molecular weight and alters lipophilicity, impacting biological activity and toxicity profiles .
  • Alkoxy vs. Aryl Groups: Methoxyphenoxy substituents (e.g., Guaifenesin) enhance water solubility compared to bromophenyl groups, making them suitable for pharmaceutical formulations .

Physicochemical Properties

  • Dipole Moments : The dipole moment of 1,2-propanediol derivatives correlates with substituent electronegativity. For example, glycerol (2.6 D) and 1,2-propanediol (2.3 D) exhibit lower dipole moments than acetol (~2.9 D), suggesting that bromophenyl substitution may increase polarity due to the electron-withdrawing bromine atom .
  • Solubility and Hydrophilicity : 1,2-Propanediol derivatives with hydrophilic groups (e.g., −OH, −OCH3) exhibit higher water solubility, whereas bromophenyl groups may reduce solubility, favoring organic solvents .

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